molecular formula C13H20N2O2 B8737388 Methyl 3-amino-4-(pentan-3-ylamino)benzoate

Methyl 3-amino-4-(pentan-3-ylamino)benzoate

Cat. No.: B8737388
M. Wt: 236.31 g/mol
InChI Key: ADEGGSDEYFUBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(pentan-3-ylamino)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(pentan-3-ylamino)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form the amino group. The subsequent alkylation with pentan-3-ylamine introduces the desired substituent on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Types of Reactions:

    Oxidation: The amino groups in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-amino-4-(pentan-3-ylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(pentan-3-ylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

    Methyl 3-amino-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of the pentan-3-ylamine substituent.

    Methyl 3-amino-4-methylbenzoate: Contains a methyl group instead of the pentan-3-ylamine substituent.

Uniqueness: Methyl 3-amino-4-(pentan-3-ylamino)benzoate is unique due to the presence of the pentan-3-ylamine substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-amino-4-(pentan-3-ylamino)benzoate

InChI

InChI=1S/C13H20N2O2/c1-4-10(5-2)15-12-7-6-9(8-11(12)14)13(16)17-3/h6-8,10,15H,4-5,14H2,1-3H3

InChI Key

ADEGGSDEYFUBJH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.00 g of 4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester were dissolved in 70 ml ethanol, 0.35 g of palladium on carbon (10%) were added and the mixture was hydrogenated at 5 bar for 4 h. The catalyst was removed by filtration over celite, the filtrate was concentrated and after crystallization from diethylether 5.00 g (65%) of 3-Amino-4-(1-ethyl-propylamino)-benzoic acid methyl ester were obtained.
Name
4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two

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